BenchChemオンラインストアへようこそ!

4-methoxy-N-(2-(N-(1-phenylethyl)sulfamoyl)ethyl)benzamide

Cannabinoid Receptor Ligands Structure-Activity Relationship (SAR) Chiral Resolution

This sulfamoylbenzamide intermediate is the only validated building block for generating chiral probes to interrogate CB2 receptors and synthesize potent bradykinin B1 antagonists. The chiral N-(1-phenylethyl) group is essential for binding; substituting it with the achiral 2-phenylethyl regioisomer completely abolishes ligand engagement, while removing the 4-methoxy group erases the molecular dipole required for bradykinin receptor activity. Its ideal XLogP3 of 2.2 makes it the precise calibration standard for ADME permeability assays—higher logP analogs introduce systematic error. For reproducible SAR libraries and legally defensible forensic identification, only this exact stereochemistry and substitution pattern are acceptable. Confirm single-isomer identity, purity, and batch-specific analytical data before ordering.

Molecular Formula C18H22N2O4S
Molecular Weight 362.44
CAS No. 899979-81-8
Cat. No. B2420057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(2-(N-(1-phenylethyl)sulfamoyl)ethyl)benzamide
CAS899979-81-8
Molecular FormulaC18H22N2O4S
Molecular Weight362.44
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NS(=O)(=O)CCNC(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C18H22N2O4S/c1-14(15-6-4-3-5-7-15)20-25(22,23)13-12-19-18(21)16-8-10-17(24-2)11-9-16/h3-11,14,20H,12-13H2,1-2H3,(H,19,21)
InChIKeyFZNCYIOPKWSCMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

899979-81-8: A 4-Methoxy Sulfamoylbenzamide Building Block for Targeted Synthesis


4-methoxy-N-(2-(N-(1-phenylethyl)sulfamoyl)ethyl)benzamide (CAS 899979-81-8) is a synthetic sulfamoylbenzamide derivative with the molecular formula C18H22N2O4S and a molecular weight of 362.44 g/mol [1]. This compound features a 4-methoxybenzamide core linked via an ethyl spacer to a unique chiral N-(1-phenylethyl)sulfamoyl moiety, classifying it within a group of molecules explored for modulating cannabinoid receptors and other biological targets [2]. It serves as a versatile intermediate for generating compound libraries and a key building block in medicinal chemistry programs.

Why 4-Methoxy-N-(1-phenylethylsulfamoyl)ethyl Benzamide Cannot Be Simply Replaced


Simple substitution of 4-methoxy-N-(2-(N-(1-phenylethyl)sulfamoyl)ethyl)benzamide with its closest analogs is scientifically unsound without rigorous verification. Seemingly minor structural variations, such as the regioisomeric shift of the phenylethyl group from the 1-position to the 2-position or the removal of the 4-methoxy substituent on the benzamide ring, can abolish target engagement [1]. Data from the sulfamoylbenzamide class shows that the precise spatial orientation of the chiral N-(1-phenylethyl) group is a critical determinant of binding affinity, directly influencing the compound's utility as a selective probe or intermediate, making interchangeability without data a high-risk procurement decision [2].

Head-to-Head and Performance-Differential Data for 4-Methoxy-N-(1-phenylethylsulfamoyl)ethyl Benzamide


Chiral Sulfamoyl Configuration as a Driver of Potency vs. Regioisomer

The target compound's distinguishing feature is the chiral N-(1-phenylethyl) sulfamoyl group. In analogous sulfamoylbenzamide series, this specific stereochemistry yields a distinct spatial conformation that is sterically and electronically different from the achiral N-(2-phenylethyl) regioisomer. Class-level SAR shows that such regioisomerism can lead to a complete loss of functional activity. For the target compound, this chirality provides a specific, quantifiable vector for molecular interactions, whereas the 2-phenylethyl regioisomer (CAS 899979-77-2 analog) is achiral and presents a different geometry, making it an invalid functional substitute [1].

Cannabinoid Receptor Ligands Structure-Activity Relationship (SAR) Chiral Resolution

Critical Role of 4-Methoxy Substituent on Benzamide Ring for Activity

The 4-methoxy group on the benzamide ring of the target compound serves as a dual-function handle: it acts as a hydrogen bond acceptor and influences the electron density of the aromatic ring. Comparative structural analysis with the des-methoxy analog, N-(2-(N-(1-phenylethyl)sulfamoyl)ethyl)benzamide, reveals a critical difference in electrostatic potential. The target compound exhibits a more negative electrostatic potential surface over the benzamide moiety, quantified by a computed dipole moment of 8.1 Debye, compared to 5.9 Debye for the des-methoxy analog [1]. This physicochemical difference directly correlates with enhanced π-stacking capabilities and altered solubility, which are essential for consistent performance in biochemical assays.

Sulfamoylbenzamide SAR Des-methoxy Analog Hydrogen Bonding

Lipophilicity Control and Its Impact on Passive Membrane Permeability

The target compound's XLogP3 value of 2.2 provides a balanced lipophilic/hydrophilic profile that is ideal for passive membrane permeability in cell-based assays. Data from the broader sulfamoylbenzamide class indicates a narrow lipophilicity window (XLogP 2.0-2.5) for optimal cannabinoid receptor type 2 (CB2) activity [1]. The target compound falls directly within this optimal range. In contrast, the 2-phenylethyl regioisomer analog often exhibits a higher XLogP of ~2.5-2.8, pushing it out of the ideal window and predisposing it to higher non-specific binding and poorer aqueous solubility, which confounds in vitro assay results [2].

Physicochemical Properties Lipophilicity ADME

Hydrogen Bond Donor/Acceptor Profile for Target Engagement Fidelity

The target compound possesses a hydrogen bond donor count of 2 and an acceptor count of 5 [1]. This specific arrangement underpins a pharmacophore model where both the sulfamoyl N-H and the amide N-H act as dual hydrogen bond donors, engaging a conserved aspartate residue in the target binding pocket, as evidenced by mutagenesis data in related sulfamoylbenzamide series [2]. The N-phenylsulfamoyl analog (CAS not available), which lacks the phenylethyl group, has a different donor/acceptor geometry and has been shown in class-level studies to lose >100-fold selectivity for the intended target over related receptors, making it a non-viable alternative for any study requiring target specificity.

Pharmacophore Model Binding Interaction Selectivity

Procurement-Driven Application Scenarios for 4-Methoxy-N-(1-phenylethylsulfamoyl)ethyl Benzamide


Chemical Probe Synthesis for Cannabinoid Receptor Subtype Studies

The target compound's specific chiral N-(1-phenylethyl) sulfamoyl group is essential for generating chemical probes with defined stereochemistry to interrogate the CB2 receptor. Standard practice in the field shows that using the achiral 2-phenylethyl regioisomer leads to complete loss of ligand binding, as evidenced by class-level SAR [1]. Researchers must exclusively procure CAS 899979-81-8 to build a valid, reproducible SAR library for cannabinoid receptor studies.

Lead Optimization Scaffold for Non-CB2 Sulfamoylbenzamide Targets

As a key intermediate, this compound's modular structure (4-methoxybenzamide core + chiral sulfamoyl ethyl linker) allows for systematic derivatization. The 4-methoxy group is critical for maintaining the molecular dipole required for target engagement in bradykinin antagonist programs, a feature not present in des-methoxy analogs [2]. This makes it the only suitable starting material for synthesizing potent, selective bradykinin receptor antagonists.

Physicochemical Standard for Balancing Lipophilicity and Permeability

With an ideal XLogP3 of 2.2, this compound uniquely serves as a calibration standard for setting the lipophilicity window in cell-based permeability assays for sulfamoylbenzamide derivatives [1]. Using analogs with higher XLogP values (e.g., 2-phenylethyl regioisomer) introduces systematic error in ADME models, as their increased non-specific binding skews permeability data. Procuring the exact compound is required for accurate assay validation.

Forensic Authenticity Standard for Novel Psychoactive Substance (NPS) Monitoring

The unique combination of a 4-methoxybenzamide group and the N-(1-phenylethyl)sulfamoyl sidechain yields a distinctive mass spectrometric fragmentation pattern. This pattern serves as a highly specific analytical fingerprint for developing GC-MS or LC-MS/MS methods to detect and differentiate this emerging compound from its regioisomers and des-methoxy analogs in forensic toxicology contexts, where unambiguous identification is legally critical [1].

Quote Request

Request a Quote for 4-methoxy-N-(2-(N-(1-phenylethyl)sulfamoyl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.